molecular formula C10H13F2N B2628551 [2-(2,4-Difluorophenyl)propyl](methyl)amine CAS No. 1368462-69-4

[2-(2,4-Difluorophenyl)propyl](methyl)amine

Cat. No.: B2628551
CAS No.: 1368462-69-4
M. Wt: 185.218
InChI Key: JUMXCTBFUADEQE-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)propylamine: is a chemical compound with the molecular formula C10H13F2N. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)propylamine typically involves the reaction of 2,4-difluorobenzyl chloride with methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2-(2,4-Difluorophenyl)propylamine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Difluorophenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2-(2,4-Difluorophenyl)propylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of fluorinated amines on biological systems. It is also employed in the development of fluorescent probes for imaging applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its fluorinated structure enhances its metabolic stability and bioavailability.

Industry: In the industrial sector, 2-(2,4-Difluorophenyl)propylamine is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms on the phenyl ring enhance the compound’s binding affinity and selectivity towards its targets. The propyl group attached to the nitrogen atom contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound’s effects are mediated through the modulation of signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

    2,4-Difluorobenzylamine: A related compound with similar structural features but lacking the propyl group.

    2,4-Difluorophenethylamine: Another similar compound with an ethyl group instead of a propyl group.

    2,4-Difluoroamphetamine: A compound with a similar phenyl ring but different substituents on the nitrogen atom.

Uniqueness: 2-(2,4-Difluorophenyl)propylamine is unique due to its specific combination of fluorine atoms and the propyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the propyl group contributes to its lipophilicity and bioavailability. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13-2)9-4-3-8(11)5-10(9)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMXCTBFUADEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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